N,2-dimethyl-3-nitrobenzamide
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Overview
Description
N,2-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is a derivative of benzamide, characterized by the presence of a nitro group at the third position and two methyl groups at the nitrogen and second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid with dimethylamine. The reaction typically involves the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the reaction of 3-nitrobenzoic acid methyl ester with dimethylamine in methanol solution. The reaction is carried out at elevated temperatures (around 65°C) under magnetic agitation for several hours . The product is then purified through recrystallization using ethyl alcohol.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: N,2-dimethyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,2-dimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N-diethyl-3-nitrobenzamide: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and applications.
N,N-dibutyl-3-nitrobenzamide: Contains butyl groups, leading to different physical and chemical properties.
Uniqueness
N,2-dimethyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the dimethyl groups, which confer specific reactivity and potential applications that are distinct from other benzamide derivatives. Its combination of functional groups makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N,2-dimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-7(9(12)10-2)4-3-5-8(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI Key |
GSHSDDOFSWMGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC |
Origin of Product |
United States |
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